molecular formula C22H25F3N4O2S B15140125 N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide

N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide

Cat. No.: B15140125
M. Wt: 466.5 g/mol
InChI Key: JIYXEVFXCPXAIH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a trifluoromethyl group attached to the benzimidazole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as 2-(trifluoromethyl)benzoic acid, under acidic conditions.

    Attachment of the piperidine ring: The benzimidazole intermediate is then reacted with a piperidine derivative, such as 4-chloromethylpiperidine, in the presence of a base like potassium carbonate.

    Sulfonamide formation: Finally, the piperidine-benzimidazole intermediate is treated with N,N-dimethylbenzenesulfonamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide: shares similarities with other benzimidazole derivatives such as:

Uniqueness

  • Trifluoromethyl Group : The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
  • Biological Activity : The compound’s unique structure may result in distinct biological activities compared to other benzimidazole derivatives.

Properties

Molecular Formula

C22H25F3N4O2S

Molecular Weight

466.5 g/mol

IUPAC Name

N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C22H25F3N4O2S/c1-27(2)32(30,31)18-9-7-17(8-10-18)28-13-11-16(12-14-28)15-29-20-6-4-3-5-19(20)26-21(29)22(23,24)25/h3-10,16H,11-15H2,1-2H3

InChI Key

JIYXEVFXCPXAIH-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F

Origin of Product

United States

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